molecular formula C6H13NaO4S B12652935 Sodium 2-hydroxyhexane-1-sulphonate CAS No. 92350-26-0

Sodium 2-hydroxyhexane-1-sulphonate

Cat. No.: B12652935
CAS No.: 92350-26-0
M. Wt: 204.22 g/mol
InChI Key: NIRFIZPUVBNGDT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-hydroxyhexane-1-sulphonate is an organosulfur compound with the molecular formula C6H13NaO4S. It is a sodium salt of 2-hydroxyhexane-1-sulfonic acid and is known for its surfactant properties. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-hydroxyhexane-1-sulphonate can be synthesized through the sulfonation of 2-hydroxyhexane. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the hexane chain.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as neutralization with sodium hydroxide to form the sodium salt, followed by purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxyhexane-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products

    Oxidation: 2-Ketohexane-1-sulphonate or 2-carboxyhexane-1-sulphonate.

    Reduction: 2-Hydroxyhexane-1-sulfinate or 2-hydroxyhexane-1-thiol.

    Substitution: 2-Halohexane-1-sulphonate or 2-aminohexane-1-sulphonate.

Scientific Research Applications

Sodium 2-hydroxyhexane-1-sulphonate is utilized in various scientific research fields:

    Chemistry: It serves as a surfactant and emulsifying agent in chemical reactions and formulations.

    Biology: It is used in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: The compound is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is employed in the production of detergents, personal care products, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-hydroxyhexane-1-sulphonate involves its ability to interact with hydrophobic and hydrophilic molecules due to its amphiphilic nature. This property allows it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The sulfonate group provides ionic interactions, while the hydroxy group can form hydrogen bonds, contributing to its stabilizing effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another widely used surfactant with a longer alkyl chain.

    Sodium 2-hydroxyethanesulfonate: A similar compound with a shorter alkyl chain.

    Sodium 2-hydroxydecane-1-sulphonate: A compound with a longer alkyl chain and similar functional groups.

Uniqueness

Sodium 2-hydroxyhexane-1-sulphonate is unique due to its specific chain length and the presence of both hydroxy and sulfonate groups, which provide a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both solubilization and stabilization.

Properties

CAS No.

92350-26-0

Molecular Formula

C6H13NaO4S

Molecular Weight

204.22 g/mol

IUPAC Name

sodium;2-hydroxyhexane-1-sulfonate

InChI

InChI=1S/C6H14O4S.Na/c1-2-3-4-6(7)5-11(8,9)10;/h6-7H,2-5H2,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

NIRFIZPUVBNGDT-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.